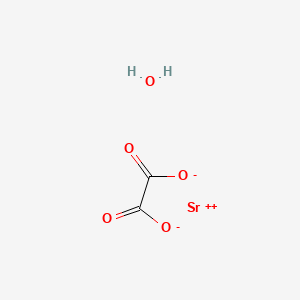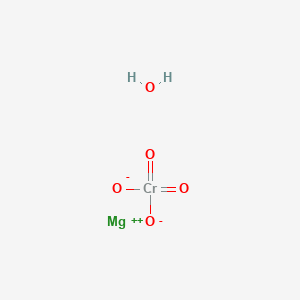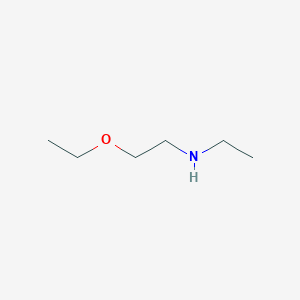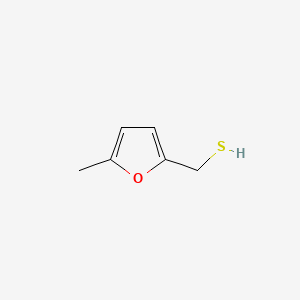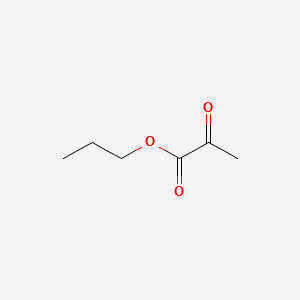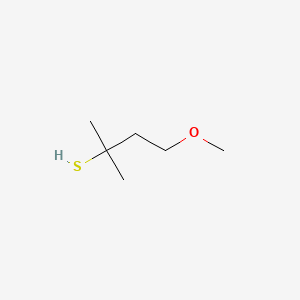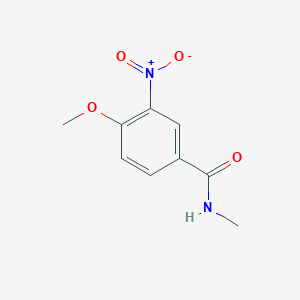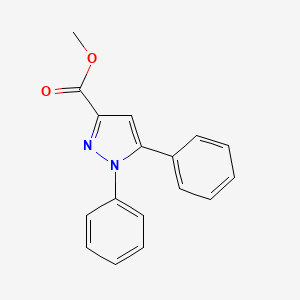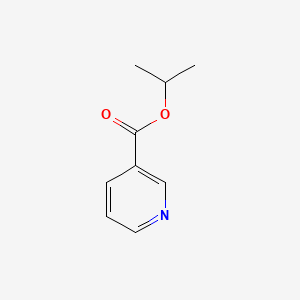
尼古丁酸异丙酯
描述
Isopropyl nicotinate is a chemical compound with the formula C9H11NO2 . It is also known by other names such as 3-Pyridinecarboxylic acid, 1-methylethyl ester; Nicotinic acid, isopropyl ester; Nipyl .
Molecular Structure Analysis
The molecular structure of Isopropyl nicotinate consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Isopropyl nicotinate is VSRSQDMWBSKNSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Isopropyl nicotinate has a molecular weight of 165.1891 . It has a boiling point of 125-127 °C/30 mmHg and a density of 1.066 g/mL at 25 °C .科学研究应用
Dermatology and Skin Care
Isopropyl nicotinate: is utilized in dermatology for its vasodilating properties, which can enhance blood flow to the skin. This is beneficial for treating conditions like alopecia, where increased blood flow can stimulate hair follicles . Additionally, it’s used in skincare products for its ability to improve skin texture and appearance by promoting microcirculation .
Pharmaceutical Applications
In the pharmaceutical industry, Isopropyl nicotinate serves as a rubefacient, creating a warming sensation when applied topically. This can help alleviate muscle soreness and joint pain by increasing blood flow to the affected area . It’s also explored for its potential in transdermal drug delivery systems due to its skin penetration enhancement capabilities .
Cosmetics
As a cosmetic ingredient, Isopropyl nicotinate is known for its skin-conditioning properties. It’s included in formulations to maintain good skin condition, often found in anti-aging products for its ability to promote healthy skin turnover and rejuvenation .
Chemical Synthesis
Isopropyl nicotinate: plays a role in chemical synthesis as an intermediate. Its ester properties make it valuable for synthesizing more complex organic compounds, which can be used in various chemical reactions and product formulations .
Industrial Uses
Industrially, Isopropyl nicotinate is used as a reference standard in analytical testing, ensuring the quality and consistency of pharmaceutical products. It’s also a component in impurity reference materials, aiding in the identification and quantification of impurities during drug manufacturing .
Research Studies
Recent research studies have investigated the bioavailability and potential health benefits of nicotinate esters, including Isopropyl nicotinate . These studies contribute to our understanding of how these compounds can be used nutritionally and therapeutically .
作用机制
Target of Action
Isopropyl nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of isopropyl nicotinate are likely similar to those of nicotinic acid, which plays an essential role in many important metabolic processes .
Mode of Action
It is known that nicotinic acid and its derivatives, such as inositol nicotinate, inhibit the enzyme diacylglycerol acyltransferase 2 (dgat2), which is responsible for the esterification of fatty acids to form triglycerides . This results in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion .
Biochemical Pathways
Isopropyl nicotinate likely affects the same biochemical pathways as nicotinic acid. Nicotinic acid is involved in the metabolism of lipids and carbohydrates, and it plays a crucial role in cellular respiration . It is also a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous metabolic pathways .
Result of Action
The result of isopropyl nicotinate’s action is likely similar to that of nicotinic acid, which has been used as a lipid-lowering agent . By inhibiting DGAT2 and decreasing triglyceride synthesis, isopropyl nicotinate may help to lower levels of atherogenic lipoproteins in the blood .
安全和危害
属性
IUPAC Name |
propan-2-yl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSQDMWBSKNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060285 | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl nicotinate | |
CAS RN |
553-60-6 | |
| Record name | Isopropyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl nicotinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the lipophilicity of isopropyl nicotinate and how does it compare to other nicotinic acid derivatives?
A1: Isopropyl nicotinate demonstrates significant lipophilicity, a property influencing its interactions with biological systems. Studies employing reversed-phase thin-layer chromatography (RP-TLC) have enabled the determination of its lipophilicity relative to other nicotinic acid derivatives. Research suggests that the lipophilicity of nicotinic acid derivatives decreases in the following order: hexyl nicotinate > butyl nicotinate ≈ benzyl nicotinate > isopropyl nicotinate > ethyl nicotinate > methyl nicotinate > N-methylnicotinamide > nicotinamide > nicotinic acid [, ]. This order highlights the impact of the ester chain length on the overall lipophilicity of these compounds.
Q2: How does the pH of the mobile phase affect the determination of isopropyl nicotinate's lipophilicity using RP-TLC?
A2: Research indicates that the pH of the mobile phase in RP-TLC plays a crucial role in accurately determining the lipophilicity of isopropyl nicotinate. Studies using methanol-water mobile phases with varying pH levels (2.53, 5.88, 8.11) on RP-2 plates revealed that the chromatographic parameter RMW, representing lipophilicity, showed the strongest correlation with experimentally determined partition coefficients (logPexp) when the mobile phase had a pH of 5.88 []. This suggests that the ionization state of isopropyl nicotinate, influenced by pH, significantly impacts its interaction with the stationary phase and consequently affects its retention behavior.
Q3: Can you elaborate on the stability of isopropyl nicotinate under heating conditions on silica gel compared to other nicotinic acid derivatives?
A3: Isopropyl nicotinate exhibits notable stability when subjected to heat on silica gel. Research using normal-phase thin-layer chromatography (NP-TLC) demonstrated that heating nicotinic acid and its esters on silica gel at 120°C for durations ranging from 1 to 7 hours resulted in the degradation of these compounds []. Among the esters tested, isopropyl nicotinate, along with hexyl nicotinate, displayed the highest stability. This finding underscores the potential suitability of isopropyl nicotinate for applications involving thermal stress, particularly in comparison to other nicotinic acid esters like ethyl nicotinate and methyl nicotinate, which were found to be less stable.
Q4: Has the crystal structure of isopropyl nicotinate been characterized, and if so, what insights does it provide?
A4: While the provided research does not directly delve into the crystal structure of isopropyl nicotinate itself, it does shed light on the structural characteristics of a related complex. The study characterized dimethylthallium (III) complexes with various 2-mercaptinicotinic acid esters, including 2-mercapto-isopropyl-nicotinate []. Although this complex involves a sulfur-containing derivative, it offers valuable information about the coordination behavior of the isopropyl nicotinate moiety. In this complex, the isopropyl nicotinate derivative acts as a ligand, coordinating to the dimethylthallium (III) unit through the nitrogen and sulfur atoms of the 2-mercaptinicotinic acid portion. This coordination results in a distorted octahedral geometry around the thallium atom.
Q5: What analytical techniques have been employed to investigate isopropyl nicotinate and its properties?
A5: Numerous analytical techniques have been utilized to study isopropyl nicotinate. Thin-layer chromatography (TLC), specifically NP-TLC and RP-HPTLC, has been instrumental in assessing the separation behavior and lipophilicity of isopropyl nicotinate and related compounds [, , , ]. Densitometry, coupled with TLC, has enabled the quantification of these compounds and the evaluation of their stability under specific conditions [, ]. Additionally, spectroscopic methods, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the structural features of isopropyl nicotinate derivatives, particularly in the context of metal complexes []. These analytical techniques provide a comprehensive understanding of the properties and behavior of isopropyl nicotinate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




